Hydrogen-Bonding Driven Sublimation Temperature and Intermolecular Interaction
The unsubstituted core's capacity for strong, in-plane intermolecular NH-CO hydrogen bonding is a key differentiator. This property is quantified by the sublimation temperature difference observed in pyridyl-substituted analogs. While direct data for the parent compound is unavailable, a study on 4- and 2-pyridyl DPP derivatives demonstrates the impact of this H-bonding network. 2-Pyridyl derivatives, which disrupt this ideal network, show significantly lower sublimation temperatures than 4-pyridyl derivatives, which maintain it [1].
| Evidence Dimension | Sublimation Temperature (related to Intermolecular H-bond Strength) |
|---|---|
| Target Compound Data | Not directly reported; inferred from class behavior |
| Comparator Or Baseline | 2-Pyridyl DPP derivative vs. 4-Pyridyl DPP derivative |
| Quantified Difference | Significantly lower sublimation temperature for 2-pyridyl derivatives (exact value not provided) compared to 4-pyridyl derivatives |
| Conditions | Thermal analysis |
Why This Matters
This property is crucial for applications requiring specific crystalline forms, such as gas sensing or high-temperature pigments, where the unsubstituted core offers a unique, strong hydrogen-bonding network not found in many substituted analogs.
- [1] Lunak, S., et al. (2011). Structure and Raman spectra of pyridyl substituted diketo-pyrrolo-pyrrole isomers and polymorphs. Journal of Molecular Structure, 991(1-3), 30-41. View Source
